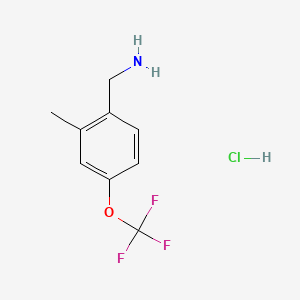

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride is an organic compound with significant interest in various scientific fields. This compound features a trifluoromethoxy group, which imparts unique chemical properties, making it valuable in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-methyl-4-(trifluoromethoxy)benzaldehyde.

Reductive Amination: The aldehyde undergoes reductive amination with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride to form the corresponding amine.

Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the stoichiometry of reactants. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

Medicinally, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The amine group can form hydrogen bonds or ionic interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

(4-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the methyl group, affecting its reactivity and binding properties.

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine: Similar but with a trifluoromethyl group instead of trifluoromethoxy, altering its electronic properties.

(2-Methyl-4-(trifluoromethoxy)phenyl)ethanamine: Similar but with an ethyl group instead of a methylene group, affecting its steric and electronic properties.

Uniqueness

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride is unique due to the presence of both a trifluoromethoxy group and a methyl group on the aromatic ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications

Biological Activity

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

- Chemical Formula : C10H12F3NO

- Molecular Weight : 221.21 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethoxy group is significant as it enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, compounds with similar structures have shown IC50 values below 5 μM against A549 lung cancer cells, indicating potent activity .

- Neuroactive Properties : The compound may act as a modulator of neurotransmitter receptors, potentially influencing neurological pathways .

The biological activity of this compound is hypothesized to involve:

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially acting as an agonist or antagonist.

- Cell Cycle Interference : In vitro studies have shown that treatment with similar compounds can lead to G2/M phase arrest in cancer cells, suggesting a mechanism that disrupts normal cell cycle progression .

Research Findings and Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | <5 | Apoptosis induction |

| Compound B | MCF7 (Breast) | 10 | Cell cycle arrest |

| Compound C | HCT116 (Colon) | 15 | Inhibition of proliferation |

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for further development in drug discovery:

- Drug Development : Its potential as a therapeutic agent for cancer and neurological disorders is under investigation. The trifluoromethoxy substitution may enhance bioavailability and selectivity for target receptors.

- Synthetic Intermediates : The compound can serve as a building block for synthesizing more complex molecules with desired biological activities .

Properties

IUPAC Name |

[2-methyl-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13;/h2-4H,5,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMULNMOLNAGFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.